2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a piperazine ring, a pyrazolopyrimidine core, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 1A and the D4 dopamine receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, storage conditions can affect the stability of the compound Additionally, the physiological environment within the body, including pH, temperature, and the presence of other molecules, can affect the compound’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and chlorophenyl intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperazine derivatives, chlorophenyl intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia by inhibiting tyrosine kinases.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.
Uniqueness
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific combination of a pyrazolopyrimidine core and a piperazine ring, which provides distinct biological activity and potential therapeutic applications. Its ability to interact with multiple molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-21-24)16(20-5-10-27)22-18(23-17)26-8-6-25(7-9-26)14-4-2-3-13(19)11-14/h2-4,11-12,27H,5-10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTUGSKNAVMTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.